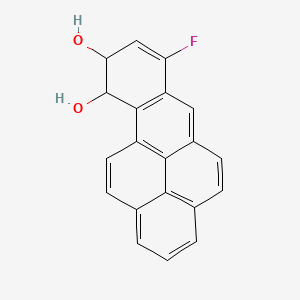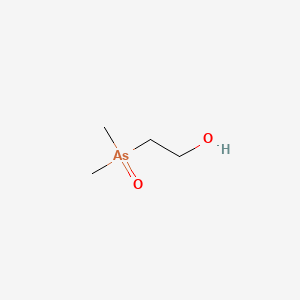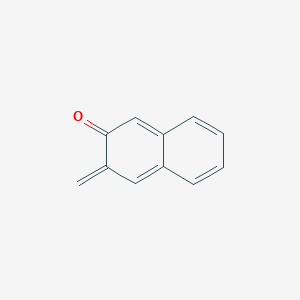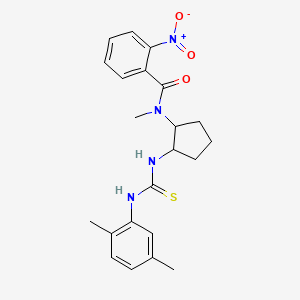![molecular formula C12H20O3Si B14430721 2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol CAS No. 80841-11-8](/img/structure/B14430721.png)
2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol is an organic compound characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further connected to a propane-2-peroxol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol typically involves the introduction of the trimethylsilyl group to the phenyl ring, followed by the formation of the peroxide linkage. One common method involves the reaction of 3-hydroxyphenylpropane with trimethylsilyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to oxidation conditions to form the peroxide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide linkage can be cleaved under oxidative conditions to form corresponding alcohols or ketones.
Reduction: Reduction of the peroxide group can yield alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in oxidative stress studies.
Medicine: Explored for its potential therapeutic applications, including its role as an antioxidant.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol involves the interaction of its peroxide group with various molecular targets. The peroxide linkage can undergo homolytic cleavage to generate reactive oxygen species, which can then interact with cellular components. This compound may also act as a radical scavenger, thereby exerting antioxidant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-3-[4-[(trimethylsilyl)oxy]phenyl]-, trimethylsilyl ester
- Pyruvic acid, (p-trimethylsiloxy)phenyl-, trimethylsilyl ester
Uniqueness
2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol is unique due to its specific structural arrangement, which combines the properties of a trimethylsilyl group and a peroxide linkage
Propriétés
Numéro CAS |
80841-11-8 |
|---|---|
Formule moléculaire |
C12H20O3Si |
Poids moléculaire |
240.37 g/mol |
Nom IUPAC |
[3-(2-hydroperoxypropan-2-yl)phenoxy]-trimethylsilane |
InChI |
InChI=1S/C12H20O3Si/c1-12(2,15-13)10-7-6-8-11(9-10)14-16(3,4)5/h6-9,13H,1-5H3 |
Clé InChI |
SSDHELYAYCTLAE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=CC=C1)O[Si](C)(C)C)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


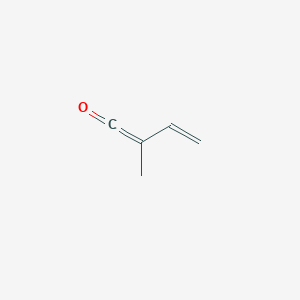
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14430651.png)

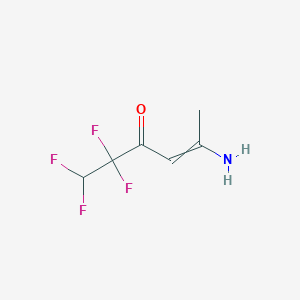
![[2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B14430660.png)
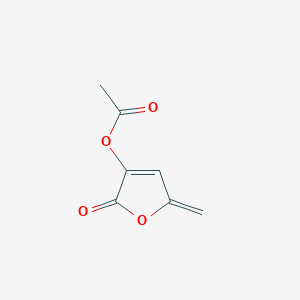
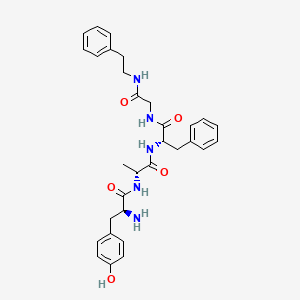
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride](/img/structure/B14430683.png)


